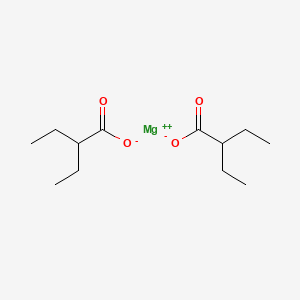

Magnesium(II) 2-Ethylbutyrate

Description

Properties

CAS No. |

79992-76-0 |

|---|---|

Molecular Formula |

C6H12MgO2 |

Molecular Weight |

140.46 g/mol |

IUPAC Name |

magnesium;2-ethylbutanoate |

InChI |

InChI=1S/C6H12O2.Mg/c1-3-5(4-2)6(7)8;/h5H,3-4H2,1-2H3,(H,7,8); |

InChI Key |

AQPXSEDURNZIDK-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Mg+2] |

Canonical SMILES |

CCC(CC)C(=O)O.[Mg] |

Other CAS No. |

79992-76-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Ii 2 Ethylbutyrate

Established Synthetic Pathways for Divalent Metal Carboxylates

The synthesis of divalent metal carboxylates, such as Magnesium(II) 2-Ethylbutyrate, can be achieved through several well-established chemical routes. These general pathways provide a foundational framework for developing specific synthetic protocols.

Acid-Base Neutralization: This is a direct and common method involving the reaction of a magnesium base with the corresponding carboxylic acid. Magnesium sources like magnesium hydroxide (B78521) (Mg(OH)₂), magnesium oxide (MgO), or magnesium carbonate (MgCO₃) are reacted with 2-ethylbutyric acid. The reaction with hydroxide or oxide yields water as the sole byproduct, while the use of carbonate produces water and carbon dioxide. This method is straightforward and often results in a high-purity product. For instance, magnesium acetate (B1210297) is readily synthesized by reacting magnesium hydroxide with acetic acid. wikipedia.orgnoahchemicals.com

Salt Metathesis (Precipitation): This pathway involves a double displacement reaction in a solution. A soluble magnesium salt, such as magnesium chloride (MgCl₂) or magnesium sulfate (B86663) (MgSO₄), is reacted with a soluble salt of the carboxylic acid, typically an alkali metal salt like sodium 2-ethylbutyrate. wikipedia.org If this compound is less soluble in the reaction solvent (often water) than the starting salts, it will precipitate out of the solution and can be collected by filtration. sciencepub.net This method is advantageous when the carboxylic acid is not readily available or when direct neutralization is not feasible. The process involves dissolving sodium hydroxide in water, adding the carboxylic acid to form the sodium salt in situ, and then adding an aqueous solution of magnesium chloride to precipitate the magnesium carboxylate. sciencepub.net

Reaction with Organometallic Reagents: Grignard reagents (RMgX) can react with carbon dioxide in a process known as carboxylation to form magnesium carboxylate salts. jove.comthieme-connect.de This method introduces a new carboxyl group, extending the carbon chain of the original organic halide used to make the Grignard reagent. jove.com While effective, this route is more complex and typically reserved for synthesizing carboxylic acids themselves rather than the bulk production of simple salts. jove.com

Hydrothermal Synthesis: In this method, reactions are carried out in water at elevated temperatures and pressures. Hydrothermal conditions can be used to synthesize crystalline metal-carboxylate structures, often employed in the creation of metal-organic frameworks. nih.gov This technique allows for the formation of specific crystalline phases and complex coordination compounds.

Table 1: Comparison of Established Synthetic Pathways

| Synthetic Pathway | Typical Reactants | Key Advantages | Common Byproducts |

|---|---|---|---|

| Acid-Base Neutralization | Mg(OH)₂, MgO, or MgCO₃ + 2-Ethylbutyric acid | High purity, simple process | H₂O (and CO₂ if using MgCO₃) |

| Salt Metathesis (Precipitation) | MgCl₂ or MgSO₄ + Sodium 2-ethylbutyrate | Works well in aqueous solutions, useful if acid is not available | Soluble salts (e.g., NaCl) |

| Organometallic Carboxylation | Grignard Reagent (RMgX) + CO₂ | Forms new C-C bonds | Requires subsequent acidification step |

| Hydrothermal Synthesis | Magnesium salt + Carboxylic acid in water | Control over crystallinity | Requires specialized equipment (autoclave) |

Direct Synthesis and Derivatization Approaches for this compound

The direct synthesis of this compound most commonly employs the acid-base neutralization pathway due to its simplicity and high atom economy. This involves the direct reaction between a magnesium precursor and 2-ethylbutyric acid.

The chemical equation for the reaction using magnesium hydroxide is: Mg(OH)₂ + 2 C₆H₁₂O₂ → Mg(C₆H₁₁O₂)₂ + 2 H₂O

Alternatively, using magnesium oxide: MgO + 2 C₆H₁₂O₂ → Mg(C₆H₁₁O₂)₂ + H₂O

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. Key parameters to control include temperature, stoichiometry, reaction time, and solvent choice.

Temperature: For the neutralization reaction, moderate heating can increase the reaction rate. For example, a patented method for preparing magnesium acetate specifies a reaction temperature of 60-80°C. google.com However, excessively high temperatures are generally not required and would increase energy costs.

Stoichiometry: The molar ratio of the reactants is a critical factor. While a stoichiometric ratio of 1:2 (magnesium base to 2-ethylbutyric acid) is theoretically required, in practice, a slight excess of the acid may be used to ensure complete conversion of the magnesium base. google.com Conversely, some industrial processes for related compounds may use an excess of the magnesium base. google.com

Solvent: Water is a common solvent for these reactions. However, for certain applications, the reaction can be carried out in a non-volatile organic process fluid, especially if the subsequent application is in a non-aqueous system. google.com

Yield: High yields are generally achievable with these methods. In the synthesis of analogous magnesium carboxylate complexes (formate, acetate, propionate), yields have been reported in the range of 89% to 98%, indicating that the formation of these salts is highly efficient. mdpi.com

Investigation of Precursor Reactivity and Selectivity

The choice of magnesium precursor impacts the reaction's kinetics, cost, and the purity of the final product.

Magnesium Oxide (MgO): Commercially available in high purity, MgO is a common precursor for magnesium salts. thieme-connect.demdpi.com Its reactivity can depend on its specific surface area and any prior thermal treatment. mdpi.com

Magnesium Hydroxide (Mg(OH)₂): This is another highly effective precursor. It reacts readily with acids in a classic neutralization reaction. wikipedia.org It can be sourced commercially or prepared via precipitation from a soluble magnesium salt. wikipedia.org

Magnesium Carbonate (MgCO₃): This precursor is also effective. The reaction is driven forward by the evolution of carbon dioxide gas. The choice between MgO, Mg(OH)₂, and MgCO₃ often comes down to cost, availability, purity, and ease of handling. google.com

Magnesium Chloride (MgCl₂): Used in the salt metathesis route, this precursor is highly soluble in water. The selectivity of this reaction depends on the low solubility of the target this compound compared to the magnesium chloride starting material and the sodium chloride byproduct. sciencepub.net

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. organic-chemistry.orgnih.gov

Atom Economy: The acid-base neutralization reaction exhibits excellent atom economy. When using MgO or Mg(OH)₂ as the precursor, the only byproduct is water, meaning nearly all atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org The salt metathesis reaction has a lower atom economy due to the formation of a salt byproduct (e.g., NaCl).

Use of Safer Solvents: Water is an environmentally benign solvent and is suitable for many of these synthetic routes. Where possible, avoiding organic solvents aligns with green chemistry principles. nih.gov Some modern approaches focus on solvent-free reactions, which further reduces waste. organic-chemistry.org

Energy Efficiency: Syntheses that can be performed at ambient or slightly elevated temperatures are more energy-efficient. The neutralization reaction for magnesium carboxylates does not typically require extreme conditions. nih.govgreenchemistry-toolkit.org

Waste Prevention: The neutralization pathway is preferable as it minimizes waste generation compared to the salt metathesis route, which produces saline wastewater that requires treatment. organic-chemistry.orggreenchemistry-toolkit.org

Table 2: Green Chemistry Assessment of Synthesis Routes

| Principle | Acid-Base Neutralization (MgO/Mg(OH)₂) | Salt Metathesis (MgCl₂/Na-Salt) |

|---|---|---|

| Atom Economy | High (Water is the only byproduct) | Moderate (Salt byproduct is generated) |

| Solvent Choice | Can be performed in water or solvent-free | Typically performed in water |

| Energy Efficiency | Generally requires only mild heating | Can often be done at room temperature |

| Waste Generation | Minimal | Generates saline wastewater |

Scale-Up Considerations for Research and Industrial Applications

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production involves several key considerations.

Process Design: For large-scale production, batch or continuous processing can be considered. Batch reactors are common for specialty chemicals, allowing for flexible production schedules. Heat management is critical, as acid-base neutralizations are exothermic and require efficient cooling systems to maintain optimal reaction temperatures.

Raw Material Handling: The industrial-scale handling of raw materials, such as powdered magnesium oxide or corrosive 2-ethylbutyric acid, requires specialized equipment and safety protocols. The cost and supply chain of these precursors are also significant factors in commercial viability.

Product Isolation and Drying: After the reaction, the product must be isolated, washed, and dried. Filtration systems (e.g., filter presses) are used to separate the solid product from the liquid phase. The washing step is crucial to remove any unreacted starting materials or byproducts, particularly in the salt metathesis route. Finally, industrial dryers are used to remove residual moisture to meet product specifications.

Quality Control: Implementing robust analytical methods is essential to ensure batch-to-batch consistency. Techniques would be used to verify the identity, purity, and physical properties (e.g., particle size, moisture content) of the final product. Historically, the production of magnesium via electrolysis has been a major industrial process, and lessons from large-scale salt handling and processing are applicable. wikipedia.orgfrontiersin.orgyoutube.com

Advanced Structural Elucidation and Solid State Characterization of Magnesium Ii 2 Ethylbutyrate

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for the detailed investigation of crystalline materials, providing fundamental insights into atomic arrangement, phase purity, and microstructural properties.

Single crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and coordination environment of the metallic center. While a specific single-crystal structure determination for Magnesium(II) 2-ethylbutyrate is not extensively detailed in publicly available literature, the coordination geometry can be inferred from the well-established principles of magnesium coordination chemistry.

Magnesium(II) ions typically exhibit a preference for a six-coordinate, octahedral geometry. nih.govmdpi.comresearchgate.netnih.gov In complexes with carboxylate ligands, such as 2-ethylbutyrate, the magnesium center is expected to be coordinated by oxygen atoms from the carboxylate groups. The coordination can occur in several modes:

Monodentate: The carboxylate group binds to the magnesium ion through a single oxygen atom.

Bidentate Chelation: Both oxygen atoms of a single carboxylate group bind to the same magnesium ion, forming a stable ring.

Bidentate Bridging: The carboxylate group bridges two different magnesium ions.

In many magnesium carboxylate structures, the remaining coordination sites around the magnesium ion are often occupied by water molecules, leading to a hydrated complex. mdpi.com The resulting structure is frequently a distorted octahedron due to the specific steric and electronic demands of the ligands. nih.govmdpi.com

Table 1: Expected Coordination Parameters for this compound

| Parameter | Expected Value/Description |

|---|---|

| Coordination Number | 6 |

| Coordination Geometry | Distorted Octahedral |

| Coordinating Atoms | Oxygen (from 2-ethylbutyrate and potentially water) |

| Ligand Binding Modes | Monodentate, Bidentate (Chelating or Bridging) |

This pattern serves as a unique "fingerprint" for the crystalline phase. By comparing the experimental pattern to reference patterns in databases like the ICDD-PDF (International Centre for Diffraction Data - Powder Diffraction File), the identity of the compound can be confirmed. nih.gov The presence of sharp, well-defined peaks in the diffractogram is indicative of a highly crystalline material, whereas broad humps suggest the presence of amorphous content. nih.gov Furthermore, PXRD can detect the presence of impurities, such as unreacted starting materials or different hydrated forms of the product, which would appear as additional, distinct sets of diffraction peaks. arxiv.org

Beyond phase identification, PXRD data can be used to analyze the microstructure of the material. A key parameter that can be determined is the average crystallite size. This is often accomplished using the Scherrer equation, which relates the width of the diffraction peaks to the size of the coherent crystalline domains.

Scherrer Equation: D = (Kλ) / (β cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

Analysis of peak broadening in a high-resolution PXRD pattern of this compound would allow for the calculation of the average size of its crystallites, providing insight into the material's domain structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is highly sensitive to the functional groups present and their chemical environment, making it invaluable for confirming the structure and understanding bonding within this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. The resulting spectrum provides detailed information about the functional groups present. For this compound, the FTIR spectrum would be dominated by vibrations of the 2-ethylbutyrate ligand.

Key expected vibrational bands include:

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region arising from the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the ethyl and butyl chains.

C=O Stretching: The position of the carbonyl (C=O) stretch is particularly informative. In the free 2-ethylbutyric acid, this band appears around 1700-1725 cm⁻¹. Upon coordination to the magnesium(II) ion, the C=O bond order changes, and this band typically splits into two distinct bands:

Asymmetric stretching (νₐₛ(COO⁻)): Occurs in the 1540-1650 cm⁻¹ range.

Symmetric stretching (νₛ(COO⁻)): Occurs in the 1400-1450 cm⁻¹ range.

Mg-O Stretching: A band corresponding to the vibration of the magnesium-oxygen bond is expected in the far-infrared region, typically below 600 cm⁻¹. researchgate.net

The separation (Δ) between the asymmetric and symmetric carboxylate stretching frequencies (Δ = νₐₛ - νₛ) is a powerful diagnostic tool for inferring the coordination mode of the carboxylate group. Different coordination modes (monodentate, bidentate chelating, bridging) result in different Δ values.

Table 2: Characteristic FTIR Bands and Their Interpretation for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|

| C-H stretching | 2800 - 3000 | Alkyl groups in the 2-ethylbutyrate ligand |

| Asymmetric COO⁻ stretching | 1540 - 1650 | Carboxylate group coordinated to Mg(II) |

| Symmetric COO⁻ stretching | 1400 - 1450 | Carboxylate group coordinated to Mg(II) |

| Mg-O stretching | < 600 | Direct bond between magnesium and oxygen |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. youtube.com While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.

For this compound, the Raman spectrum would provide confirmatory information on the organic ligand:

The C-H and C-C stretching and bending modes of the alkyl framework would be clearly visible.

The symmetric stretch of the carboxylate group (νₛ(COO⁻)) is often more intense in the Raman spectrum than the asymmetric stretch, in contrast to the typical FTIR spectrum. semanticscholar.org

Raman spectroscopy is also particularly useful for studying low-frequency modes, such as lattice vibrations (phonons) in the solid state. These modes, which appear at very low wavenumbers (< 200 cm⁻¹), are related to the collective motions of the molecules within the crystal lattice and can provide information about the crystal symmetry and intermolecular interactions. researchgate.net The Mg-O stretching vibrations would also be observable in this region. murdoch.edu.au

Thermal Analysis Techniques

General principles of thermal decomposition for metal carboxylates suggest that compounds like this compound would likely decompose upon heating, ultimately yielding magnesium oxide as a final solid residue. The decomposition process for metal carboxylates can be complex, often involving the formation of intermediate species.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA experiment would provide data on the temperatures at which decomposition events occur and the percentage of mass lost at each stage.

Although specific TGA data for this compound is not available, a hypothetical analysis would likely show a multi-stage decomposition. The initial mass loss could correspond to the removal of any bound water or solvent. Subsequent, more significant mass losses at higher temperatures would be associated with the breakdown of the 2-ethylbutyrate ligands. The final residual mass would be expected to correspond to the formation of magnesium oxide. The precise temperature ranges and decomposition pathways are influenced by factors such as the heating rate and the atmospheric conditions (e.g., inert or oxidative).

Without experimental data, a specific data table for the decomposition of this compound cannot be constructed.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetic Processes

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions and energetic processes of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect events such as melting, crystallization, and solid-state phase transitions.

For this compound, a DSC analysis would reveal endothermic or exothermic peaks corresponding to various physical and chemical changes. For instance, an endothermic peak could indicate a phase transition, such as melting, or the energy absorbed during decomposition. Exothermic peaks might be observed if any oxidative decomposition or crystalline rearrangement occurs.

As with TGA, specific DSC thermograms and associated data for this compound are not found in the reviewed literature. Therefore, a detailed account of its phase transitions and the enthalpy changes associated with these processes cannot be provided. A data table summarizing these energetic processes remains unfeasible due to the absence of research findings.

Solution Phase Behavior and Spectroscopic Investigations of Magnesium Ii 2 Ethylbutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of Magnesium(II) 2-Ethylbutyrate in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, conformation, and dynamic behavior of the 2-ethylbutyrate ligands coordinated to the magnesium(II) ion.

1H and 13C NMR for Ligand Conformation and Solution Dynamics

One-dimensional 1H and 13C NMR spectra offer fundamental insights into the structure of the 2-ethylbutyrate ligand. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is influenced by the coordination to the magnesium center.

In the 1H NMR spectrum, the protons of the 2-ethylbutyrate ligand would exhibit characteristic signals. The methine proton (CH) at the α-position (C2) is particularly informative. Its chemical shift and multiplicity reveal information about the neighboring methylene (B1212753) (CH2) groups. Coordination to the electron-withdrawing magnesium ion through the carboxylate group is expected to cause a downfield shift for this α-proton compared to the free 2-ethylbutyric acid.

Similarly, the 13C NMR spectrum provides a map of the carbon skeleton. The carboxylate carbon (COO-) is highly sensitive to coordination and would show a significant chemical shift. The other carbon atoms, including the α-carbon and the carbons of the two ethyl groups, can be unambiguously assigned. The analysis of these chemical shifts helps in understanding the electron distribution within the ligand upon complexation with Mg(II). mdpi.comresearchgate.netrsc.org

Table 1: Predicted 1H and 13C NMR Chemical Shifts for the 2-Ethylbutyrate Ligand in this compound. Note: These are predicted values based on analogous structures; actual experimental values may vary based on solvent and concentration.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl | C1 | - | ~180-185 |

| Methine | C2 (α-carbon) | ~2.2 - 2.4 | ~45-50 |

| Methylene | C3 (Ethyl) | ~1.5 - 1.7 | ~25-30 |

| Methyl | C4 (Ethyl) | ~0.8 - 1.0 | ~10-15 |

| Methylene | C3' (Ethyl) | ~1.5 - 1.7 | ~25-30 |

| Methyl | C4' (Ethyl) | ~0.8 - 1.0 | ~10-15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

While 1D NMR provides information on the chemical environments, two-dimensional (2D) NMR experiments are crucial for establishing the precise structural connectivity of the atoms within the 2-ethylbutyrate ligand. dokumen.pubnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would show cross-peaks connecting the methine proton (C2-H) with the methylene protons (C3-H2 and C3'-H2) and, in turn, the methylene protons with their respective terminal methyl protons (C4-H3 and C4'-H3). This confirms the integrity of the ethyl groups and their attachment to the α-carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. An HSQC spectrum would provide unambiguous assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. For instance, the signal for the α-proton around 2.2-2.4 ppm would show a correlation to the α-carbon signal around 45-50 ppm.

Variable Temperature NMR Studies for Conformational Flexibility

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes occurring in solution. rsc.org For this compound, such studies could probe the conformational flexibility of the 2-ethylbutyrate ligands. The alkyl chains of the ligand are not rigid and can undergo rotation around their carbon-carbon single bonds. At lower temperatures, this rotation may slow down sufficiently on the NMR timescale to cause broadening or splitting of signals for the diastereotopic methylene protons. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged peak. Analyzing these changes allows for the determination of the energy barriers associated with this conformational flexing.

Mass Spectrometry

Mass spectrometry is a vital analytical technique used to determine the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy. nih.gov This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C12H22MgO4), the theoretical exact mass can be calculated from the masses of its most abundant isotopes. cymitquimica.com Experimental measurement of this mass via HRMS with a low margin of error (typically <5 ppm) provides unambiguous confirmation of the compound's elemental composition.

Table 2: High-Resolution Mass Data for a this compound-derived Ion. Note: The observed ion in ESI-MS is often a charged species derived from the neutral molecule, such as the cation formed by the loss of one ligand.

| Ion Species | Formula | Theoretical Exact Mass (m/z) |

| [Mg(C₆H₁₁O₂)]⁺ | C₆H₁₁MgO₂⁺ | 139.0550 |

| [M+H]⁺ (protonated molecule) | C₁₂H₂₃MgO₄⁺ | 255.1387 |

| [M+Na]⁺ (sodium adduct) | C₁₂H₂₂MgNaO₄⁺ | 277.1206 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Inference

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, a likely precursor ion for MS/MS analysis in positive ion mode would be the [Mg(C6H11O2)]+ ion. The fragmentation of this ion would yield structurally informative product ions. Common fragmentation pathways for metal carboxylates include the loss of neutral species like CO2 or fragmentation across the alkyl chain of the ligand. nih.govresearchgate.net This analysis helps to confirm the identity of the carboxylate ligand and its connection to the magnesium center.

Table 3: Plausible MS/MS Fragmentation Pathways for the [Mg(C₆H₁₁O₂)]⁺ Precursor Ion.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 139.0550 | CO₂ (43.9898) | 95.0652 | [Mg(C₅H₁₁)]⁺ |

| 139.0550 | C₂H₄ (28.0313) | 111.0237 | [Mg(C₄H₇O₂)]⁺ |

| 139.0550 | C₄H₈ (56.0626) | 83.0024 | [Mg(C₂H₃O₂)]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for identifying and characterizing solution-phase species in the gas phase with minimal fragmentation. This soft ionization method is particularly well-suited for the analysis of coordination complexes, such as this compound. When a solution containing this compound is introduced into the mass spectrometer via electrospray, the solvent evaporates, and the dissolved ions are transferred into the gas phase.

In the case of this compound, various magnesium-containing species can be expected to be observed in the ESI-MS spectrum. The nature and relative abundance of these species can provide insights into the behavior of the compound in solution. Studies on other low-molecular-weight carboxylated compounds in the presence of magnesium ions have shown the formation of singly charged cluster ions. For this compound, with the 2-ethylbutyrate ligand (L), analogous cluster ions are anticipated.

The primary species expected to be detected would be the intact molecular ion, [Mg(C₆H₁₁O₂)₂]⁺, as well as adducts with solvent molecules or other ions present in the solution. Furthermore, the formation of cluster ions with the general formula [MgₙL₂ₙ₊₁]⁻ in the negative ion mode is a possibility, as has been observed with other magnesium carboxylates.

A hypothetical ESI-MS analysis of a solution of this compound could yield the following species:

| Plausible Ion Species | Chemical Formula | Charge | Expected m/z |

| This compound Cation | [Mg(C₆H₁₁O₂)₂]⁺ | +1 | 254.15 |

| Protonated this compound | [Mg(C₆H₁₁O₂)₂(H)]⁺ | +1 | 255.16 |

| Sodium Adduct of this compound | [Mg(C₆H₁₁O₂)₂(Na)]⁺ | +1 | 277.14 |

| Dimeric this compound Cluster | [Mg₂(C₆H₁₁O₂)₃]⁺ | +1 | 369.23 |

Note: The m/z values are calculated based on the most abundant isotopes of the constituent elements.

Solution-Phase Equilibrium and Speciation Studies

The behavior of this compound in solution is governed by a series of chemical equilibria that determine the distribution of various magnesium-containing species. Upon dissolution, the salt is expected to dissociate to varying degrees, leading to a complex mixture of ions and ion pairs. The extent of dissociation will depend on the nature of the solvent, the concentration of the salt, and the temperature.

The primary equilibrium involves the dissociation of the neutral this compound complex into its constituent ions: a magnesium cation and two 2-ethylbutyrate anions.

Mg(C₆H₁₁O₂)₂ ⇌ [Mg(C₆H₁₁O₂)]⁺ + C₆H₁₁O₂⁻

This initial dissociation may be followed by a second dissociation step:

[Mg(C₆H₁₁O₂)]⁺ ⇌ Mg²⁺ + C₆H₁₁O₂⁻

In addition to these dissociation equilibria, the formation of higher-order aggregates or cluster ions, as suggested by ESI-MS studies of similar compounds, may also occur in solution. The speciation of magnesium in the solution is therefore a dynamic interplay between the fully coordinated neutral species, partially dissociated ion pairs, fully solvated ions, and potentially larger aggregates.

The following table summarizes the key equilibria anticipated for this compound in a polar solvent:

| Equilibrium Reaction | Description |

| Mg(C₆H₁₁O₂)₂(s) ⇌ Mg(C₆H₁₁O₂)₂(aq) | Dissolution of the solid salt |

| Mg(C₆H₁₁O₂)₂(aq) ⇌ [Mg(C₆H₁₁O₂)]⁺(aq) + C₆H₁₁O₂⁻(aq) | First dissociation |

| [Mg(C₆H₁₁O₂)]⁺(aq) ⇌ Mg²⁺(aq) + C₆H₁₁O₂⁻(aq) | Second dissociation |

| 2Mg(C₆H₁₁O₂)₂(aq) ⇌ Mg₂(C₆H₁₁O₂)₄ | Dimerization |

Theoretical and Computational Chemistry Studies of Magnesium Ii 2 Ethylbutyrate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the geometric and electronic properties of molecules with high accuracy.

Molecular Structure and Conformer Prediction

The 2-ethylbutyrate ligand, with its rotatable bonds, can adopt multiple conformations. Quantum chemical calculations are essential for identifying the most stable conformers of the Magnesium(II) 2-ethylbutyrate complex. researchgate.net Methods such as Density Functional Theory (DFT) are commonly used to optimize the geometry of different possible structures and determine their relative energies.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Coordination Mode | Point Group | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | Bidentate | C2 | 0.00 |

| B | Monodentate | C1 | 4.58 |

| C | Bridging (Dimer) | Ci | -2.31 (per monomer) |

Note: These values are illustrative and represent typical energy differences that might be expected from such calculations.

Electronic Structure Analysis and Bonding Characteristics

The nature of the bond between the magnesium ion and the 2-ethylbutyrate ligand is of significant interest. Magnesium is a divalent cation, and its ground state electron configuration is [Ne] 3s². shef.ac.ukyoutube.com In the Mg(II) ion, the two 3s electrons are lost, resulting in a [Ne] configuration. youtube.com The bonding with the carboxylate groups of the ligands is expected to be primarily ionic.

Natural Bond Orbital (NBO) analysis can be used to investigate the charge distribution within the molecule. This would likely show a significant positive charge on the magnesium atom (approaching +2) and negative charges localized on the oxygen atoms of the carboxylate groups. The analysis can also reveal details about orbital interactions, such as the donation of electron density from the oxygen lone pairs to empty orbitals on the magnesium ion. nih.gov

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data

| Atom | Natural Charge (e) |

|---|---|

| Mg | +1.85 |

| O (C=O) | -0.82 |

| O (C-O) | -0.85 |

| C (carboxyl) | +0.75 |

Note: This data is hypothetical and represents plausible results from NBO analysis.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Raman)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of the compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. sourceforge.io The predicted shifts would be sensitive to the conformation of the ethyl and butyl groups and the coordination environment of the magnesium ion.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated. nist.gov Key vibrational modes would include the symmetric and asymmetric stretching of the carboxylate group, which are characteristic of metal-carboxylate coordination. The positions of these bands can help distinguish between different coordination modes (monodentate, bidentate, bridging). mdpi.com

Table 3: Predicted Vibrational Frequencies for Key IR Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Asymmetric COO⁻ Stretch | 1580 |

| Symmetric COO⁻ Stretch | 1425 |

| C-O Stretch | 1150 |

| Mg-O Stretch | 450 |

Note: These frequencies are representative and would be obtained from calculations for a specific, optimized geometry.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov

Investigation of Solution-Phase Interactions with Solvents

In solution, the interactions between this compound and solvent molecules are crucial to its behavior. MD simulations can model these interactions in detail. For example, in an aqueous solution, water molecules would be expected to coordinate with the magnesium ion, potentially completing its coordination sphere to an octahedral geometry. osu.edu

The simulations can provide information on the structure of the solvation shells around the complex. Radial distribution functions (RDFs) can be calculated to determine the average distances between the magnesium ion and solvent atoms, as well as between the ligand and solvent molecules. researchgate.net

Table 4: Illustrative Radial Distribution Function (RDF) Peak Positions for Mg(II) 2-Ethylbutyrate in Water

| Atom Pair | First Peak Position (Å) |

|---|---|

| Mg - O (water) | 2.1 |

| O (carboxylate) - H (water) | 1.8 |

Note: This data is hypothetical and represents typical distances for hydrated magnesium ions and carboxylate groups.

Dynamics of Ligand Exchange and Coordination Sphere Rearrangements

MD simulations can be used to study dynamic processes such as the exchange of ligands or solvent molecules in the coordination sphere of the magnesium ion. lbl.gov The residence time of solvent molecules around the magnesium ion can be calculated, providing insight into the lability of the coordination sphere. osu.edu

Furthermore, simulations can explore the conformational dynamics of the 2-ethylbutyrate ligands, including the rotation of the ethyl and butyl groups. These simulations can reveal the flexibility of the ligands and how their motion is influenced by the solvent and the coordination to the metal center.

Mechanistic Studies of Reactivity through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions at a molecular level. While specific mechanistic studies focusing solely on the reactivity of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational investigations of closely related magnesium carboxylate and organomagnesium systems. These studies provide a foundational understanding of plausible reaction pathways, transition states, and the energetic landscapes governing the reactivity of compounds like this compound.

Theoretical investigations into the reactivity of magnesium carboxylates often explore scenarios such as thermal decomposition or reactions with nucleophiles. For instance, computational studies on analogous dihydroxymagnesium carboxylates have explored their potential for decarboxylation to form Grignard-type reagents. helmholtz-munich.de Such studies are crucial in understanding the intrinsic stability and potential fragmentation pathways of the carboxylate ligand when coordinated to a magnesium center.

One theoretical study investigated the decarboxylation of dihydroxymagnesium carboxylates [(OH)₂Mg(O₂CR)] through an intramolecular nucleophilic attack mechanism. helmholtz-munich.de This process involves the formation of a transition state leading to the release of carbon dioxide and the formation of a Mg-C bond. The forward energy barrier for this decarboxylation was found to be significant, suggesting that such a reaction is unlikely in low-energy environments without catalytic assistance. helmholtz-munich.de The study, utilizing both Møller-Plesset perturbation theory (MP2) and DFT (B3LYP) computations, revealed that the activation energy for this process increases with the length of the alkyl chain of the carboxylate ligand. helmholtz-munich.de

The table below presents calculated activation energies for the decarboxylation of a series of dihydroxymagnesium carboxylates, illustrating the influence of the alkyl chain length on the reaction barrier. While this data does not directly pertain to this compound, it exemplifies the type of quantitative data that can be obtained from computational modeling to predict reactivity trends.

| Alkyl Group (R) of Carboxylate Ligand | Calculated Forward Energy Barrier (kcal/mol) |

|---|---|

| Methyl (CH₃) | 55.8 |

| Ethyl (C₂H₅) | 57.2 |

| Propyl (C₃H₇) | 58.1 |

| Butyl (C₄H₉) | 58.8 |

Furthermore, computational studies on the reactions of Grignard reagents (organomagnesium halides) with carbonyl compounds, including esters, provide a well-established framework for understanding the reactivity of the magnesium-oxygen bond and the nucleophilic addition process. researchgate.net These studies have identified key mechanistic pathways, such as polar concerted mechanisms and single electron transfer (SET) processes. researchgate.net DFT calculations have been instrumental in determining the structures of transition states and the relative energies of different reaction pathways. researchgate.net For instance, the reaction of methylmagnesium chloride with formaldehyde (B43269) has been computationally modeled, revealing a four-centered transition state in a polar mechanism. researchgate.net

| Parameter | Calculated Value |

|---|---|

| Activation Energy (ΔG‡) | Data not available for this compound |

| Mg-O (carboxylate) bond length in transition state | Data not available for this compound |

| Mg-Nucleophile bond length in transition state | Data not available for this compound |

| Imaginary Frequency | Data not available for this compound |

Coordination Chemistry of the 2 Ethylbutyrate Ligand with Magnesium Ii

Nature of the 2-Ethylbutyrate Anion as a Ligand

The 2-ethylbutyrate anion, [CH₃CH₂CH(CH₂CH₃)COO]⁻, is the conjugate base of 2-ethylbutyric acid. As a ligand, its properties are primarily defined by the carboxylate functional group and the steric profile of its alkyl framework.

Donor Properties : The carboxylate group features two oxygen atoms that are hard donors according to Hard and Soft Acids and Bases (HSAB) theory. This makes the 2-ethylbutyrate anion an excellent ligand for hard Lewis acids like the magnesium(II) ion (Mg²⁺). The Mg²⁺ ion is characterized by a high charge density and a preference for coordination with electronegative, non-polarizable donor atoms like oxygen. mdpi.com

Charge and Chelation : It is a monoanionic ligand, meaning it carries a single negative charge, which serves to balance the dicationic charge of the magnesium center. The presence of two donor oxygen atoms allows for potential chelation, which can enhance the thermodynamic stability of the resulting complex compared to monodentate ligands.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₁O₂⁻ |

| Anionic Mass | 115.15 g/mol |

| Classification | Monoanionic, Monocarboxylate |

| Donor Atoms | 2 x Oxygen |

| HSAB Character | Hard Base |

Elucidation of Coordination Modes and Hapticity

The versatility of the carboxylate group allows for several distinct coordination modes when binding to metal centers. For Magnesium(II) 2-ethylbutyrate, these modes dictate the resulting structure, from simple monomers to complex polymers. wikipedia.org

Monodentate (κ¹) : One of the carboxylate oxygen atoms binds to the magnesium ion, leaving the other oxygen atom uncoordinated or "dangling." This mode is common but less stable than chelating or bridging modes unless sterically demanded.

Bidentate Chelating (κ²) : Both oxygen atoms of the same carboxylate ligand bind to a single magnesium ion, forming a stable four-membered chelate ring. This is a common coordination mode for carboxylates.

Bidentate Bridging : The carboxylate ligand spans two different magnesium ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of dimeric, oligomeric, or polymeric structures. Bridging is a fundamental mechanism for the assembly of metal-organic frameworks. nih.govresearchgate.net

The term hapticity (denoted by η) is generally reserved for the number of contiguous atoms of a ligand that are bound to a metal center, typically involving π-systems (e.g., cyclopentadienyl (B1206354) or allyl ligands). For a simple carboxylate ligand like 2-ethylbutyrate, which binds through localized σ-bonds from its oxygen atoms, the kappa (κ) notation is more appropriate to describe its connectivity.

| Coordination Mode | Notation | Description | Structural Implication |

|---|---|---|---|

| Monodentate | κ¹-O | One oxygen atom binds to one metal center. | Favors monomeric species. |

| Bidentate Chelating | κ²-O,O' | Both oxygen atoms bind to the same metal center. | Forms stable monomers or terminates polymer chains. |

| Bidentate Bridging (syn-syn) | μ₂-κ¹:κ¹ | Bridges two metal centers, often forming paddlewheel structures. | Leads to dimers and coordination polymers. |

Influence of Steric and Electronic Effects on Coordination Number and Geometry

The coordination environment around a magnesium(II) ion is highly sensitive to the steric and electronic properties of its ligands. Magnesium typically favors a six-coordinate, octahedral geometry, as seen in the hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺. mdpi.comnih.gov

Electronic Effects : The alkyl group of the 2-ethylbutyrate ligand is weakly electron-donating via an inductive effect. This slightly increases the electron density on the carboxylate oxygen atoms, marginally enhancing their Lewis basicity and the strength of the Mg-O bond. However, this electronic influence is generally considered minor compared to the steric effects.

Steric Effects : The primary influence of the 2-ethylbutyrate ligand is its steric hindrance. The bulky ethyl group at the α-position restricts the number of ligands that can pack around the magnesium center. This can lead to:

Reduced Coordination Number : While octahedral (CN=6) is preferred, significant steric crowding may force a lower coordination number, such as five (trigonal bipyramidal or square pyramidal) or four (tetrahedral).

Distorted Geometries : The steric repulsion between adjacent bulky ligands can cause significant distortion from ideal polyhedral geometries (e.g., a distorted octahedron). nih.govmdpi.com

Favoring Monodentate Coordination : In highly crowded environments, the ligand may adopt a monodentate (κ¹) coordination mode over a bidentate (κ²) one to minimize steric strain.

Studies on analogous sterically hindered carboxylates, such as magnesium pivalate (B1233124), demonstrate this principle. The bulky tert-butyl group in pivalate leads to the formation of discrete dimeric structures rather than extended polymeric networks. researchgate.net It is highly probable that 2-ethylbutyrate would exhibit similar behavior, preventing the formation of densely packed structures and favoring lower-dimensionality complexes.

| Ligand | Structure | Steric Hindrance | Expected Impact on Mg(II) Coordination |

|---|---|---|---|

| Formate | HCOO⁻ | Minimal | Easily accommodates octahedral geometry; favors polymeric structures. |

| Acetate (B1210297) | CH₃COO⁻ | Low | Accommodates octahedral geometry; can form various structures. |

| 2-Ethylbutyrate | CH₃CH₂CH(CH₂CH₃)COO⁻ | High | Likely to cause geometric distortion and favor lower-dimensionality structures. |

| Pivalate | (CH₃)₃CCOO⁻ | Very High | Favors discrete molecular complexes (dimers, monomers) over polymers. researchgate.net |

Formation of Polymeric, Oligomeric, or Monomeric Coordination Compounds

The final structure of a this compound complex is a direct consequence of the interplay between the ligand's coordination modes and its steric demands.

Monomeric Compounds : These are discrete molecules containing a single magnesium center. Monomeric species are likely to form when the 2-ethylbutyrate ligands act in a chelating (κ²) fashion and any remaining coordination sites are occupied by solvent molecules (e.g., water, ethanol). A hypothetical example would be [Mg(O₂CCH(Et)₂)₂(H₂O)₂]. In some cases with very simple carboxylates, the magnesium ion exists as a hexaaqua complex, with the carboxylate anions acting as counter-ions in the crystal lattice without directly coordinating to the metal. mdpi.com

Oligomeric Compounds : These consist of a few metal centers linked together, with dimers and trimers being common. The formation of a dimeric magnesium 2-ethylbutyrate complex, perhaps with a formula like [Mg₂(μ-O₂CCH(Et)₂)₄(solv)₂], is plausible. Such structures are often stabilized by bridging carboxylate ligands. Dimeric structures have been observed for the sterically hindered magnesium pivalate. researchgate.net

Polymeric Compounds : Also known as coordination polymers or metal-organic frameworks (MOFs), these are extended networks of metal ions linked by bridging ligands. researchwithrutgers.com While magnesium readily forms polymers with smaller, linear dicarboxylates, the significant steric bulk of 2-ethylbutyrate makes the formation of a stable, repeating polymeric structure less likely. The steric hindrance would likely disrupt the long-range order required for a crystalline polymer. nih.govresearchgate.net

Therefore, it is predicted that the reaction of a magnesium(II) salt with 2-ethylbutyric acid would predominantly yield monomeric or small oligomeric complexes.

Applications in Advanced Materials Science

Precursor Chemistry for Magnesium Oxide (MgO) Thin Films

Magnesium oxide (MgO) is a technologically significant material with a wide band gap, high dielectric constant, and excellent thermal stability, making it suitable for applications such as protective coatings, dielectric layers in microelectronics, and substrates for superconductors. aisglass.com The synthesis of high-purity, uniform MgO thin films often relies on the thermal decomposition of magnesium-containing precursors. While various magnesium compounds are utilized for this purpose, the specific use of Magnesium(II) 2-ethylbutyrate is not extensively documented in publicly available research. However, based on the principles of thermal decomposition of magnesium carboxylates like magnesium acetate (B1210297), the potential utility of this compound can be discussed. cambridge.org The thermal decomposition process would theoretically involve heating the precursor to a temperature sufficient to break it down into solid magnesium oxide and volatile organic byproducts.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced techniques for producing highly uniform and conformal thin films. aisglass.com These processes require precursors that are volatile and thermally stable, yet reactive on a substrate surface at a specific temperature. For a precursor to be suitable for CVD or ALD, it must be deliverable to the reaction chamber in a gaseous state without premature decomposition.

Solution-based methods provide a versatile and often lower-cost alternative to vapor-phase deposition for creating thin films. Techniques like spray pyrolysis, spin coating, and sol-gel processing involve dissolving a precursor in a suitable solvent, applying the solution to a substrate, and then heating to evaporate the solvent and decompose the precursor into the desired material. nih.govimapsjmep.orgespublisher.com

While precursors like magnesium nitrate, magnesium chloride, and magnesium acetate are commonly used for the deposition of MgO thin films via techniques such as spray pyrolysis, there is no specific mention in the reviewed literature of this compound being employed for this purpose. nih.govespublisher.comresearchgate.net The solubility of this compound in appropriate solvents and the quality of the resulting film upon thermal decomposition would be key factors in determining its suitability for these solution-based methods.

The properties of MgO thin films—including their surface morphology, crystal structure, and elemental composition—are critically dependent on the choice of precursor and the deposition parameters. For any given precursor, factors such as substrate temperature, pressure, and reaction atmosphere can be tuned to control these film characteristics. imapsjmep.org For instance, in spray pyrolysis, the concentration of the precursor solution can influence the crystallinity and optical bandgap of the resulting MgO film. imapsjmep.org

As the use of this compound as an MgO precursor is not detailed in the available literature, there is no specific data on how it could be used to control film properties. Research on other precursors shows that achieving stoichiometric, crystalline MgO films requires careful optimization of the deposition process to ensure complete removal of organic ligands and proper crystal growth. imapsjmep.org

Adhesion Control Agent in Polymer Composites and Laminates

This compound has been identified as a functional additive in polymer laminates, specifically as an adhesion control agent (ACA). google.comgoogle.com In materials like laminated safety glass, controlling the adhesion between the glass layers and the polymeric interlayer is crucial for performance. If adhesion is too strong, the laminate may fail in a brittle manner upon impact. If it's too weak, the glass shards may not be retained by the interlayer, compromising safety. aisglass.com

This compound is used as an adhesion control agent in plasticized polyvinyl butyral (PVB) sheets, which are commonly used as interlayers in laminated safety glass. google.comgoogle.com The adhesion between PVB and glass is primarily due to hydrogen bonding between the hydroxyl groups of the PVB and the silanol groups on the glass surface. quantumatec.com

Metal salts like this compound are added to the PVB formulation to moderate this interaction and achieve the desired level of adhesion. aisglass.com These salts can interact with the bonding sites on the glass surface, thereby controlling the strength of the PVB-glass bond. quantumatec.com One challenge noted with non-chelate ACAs like this compound is a phenomenon known as "binding," where the salt can react with and bind to the PVB polymer during high-temperature melt processing (extrusion). This binding can reduce the amount of the agent available at the interface for adhesion control, potentially leading to undesirably strong adhesion. google.com To achieve a robust and stable level of adhesion, this compound is often used in combination with other salts, such as potassium formate or potassium acetate. The ratio of magnesium to potassium ions is a critical parameter for preventing issues like asymmetrical adhesion, where the PVB adheres differently to the two glass surfaces in a laminate. google.com

The primary role of this compound as an adhesion control agent directly impacts the mechanical performance and durability of the final composite, particularly its response to impact. The standard method for evaluating this property in laminated glass is the pummel test. aisglass.comglassonweb.com This test involves cooling a laminate to -18°C and then striking it with a hammer to shatter the glass. The amount of glass that remains adhered to the PVB interlayer is then rated on a scale, providing a measure of the adhesion level. glassonweb.com

A patent for PVB interlayer sheets provides data on the performance of this compound, often in combination with potassium salts, as measured by the edge pummel test. This test is particularly sensitive to the effects of moisture absorption at the laminate's edge. google.com The results indicate that by carefully selecting the type of plasticizer and the ratio of potassium to magnesium salts, an acceptable adhesion level can be achieved.

Below is a table summarizing pummel test results for PVB interlayers containing this compound under various formulations, as described in the patent literature. google.com An acceptable result is characterized by a uniform pummel value across the laminate with no bare vinyl exposed along the edges after testing. google.com

| Example | Plasticizer | Adhesion Control Agent (ACA) | K+:Mg2+ Ratio (by weight) | Edge Pummel Test Result |

|---|---|---|---|---|

| Ref. Example 2 | 3GO | Magnesium 2-ethylbutyrate | 0:1 | Acceptable (may exhibit asymmetrical adhesion) |

| Example 5 | 3GO | Potassium Acetate / Magnesium 2-ethylbutyrate | 3:1 | Acceptable |

| Example 6 | 3GO | Potassium Formate / Magnesium 2-ethylbutyrate | 3:1 | Acceptable |

| Example 11 | 3GO | Potassium Formate / Magnesium 2-ethylbutyrate | 25:1 | Acceptable |

Data sourced from patent EP1529074B1. 3GO refers to triethyleneglycol di-2-ethylhexanoate. google.com

Research into Other Advanced Material Syntheses

While this compound is noted for its role as a catalyst or co-catalyst, particularly in polymerization reactions, publicly available scientific literature does not currently provide detailed research findings or specific data on its application in the synthesis of other advanced materials like ceramics or composites. myskinrecipes.com

General research into the synthesis of advanced magnesium-based materials often employs other magnesium precursors. For instance, in the development of Ziegler-Natta catalysts, magnesium alkyls such as butyl octyl magnesium and butyl ethyl magnesium are utilized as precursors for the magnesium chloride support. Similarly, the synthesis of magnesium-containing ceramics and composites frequently involves precursors like magnesium acetate, magnesium chloride, and various magnesium alkoxides.

A comprehensive search of scientific databases and chemical literature did not yield specific examples or data tables detailing the use of this compound as a precursor or catalyst for the synthesis of advanced materials beyond polymerization. Therefore, a detailed discussion and data presentation on its role in other advanced material syntheses cannot be provided at this time.

Catalytic Applications and Mechanistic Insights

Elucidation of Catalytic Reaction Mechanisms and Active Species

Without experimental data on the catalytic use of Magnesium(II) 2-ethylbutyrate, any discussion of its reaction mechanisms and active species remains purely speculative. The active species would likely be the solvated Magnesium(II) cation or a complex formed between the magnesium salt and the substrate or a ligand. The 2-ethylbutyrate anions would act as counter-ions and could influence the solubility and Lewis acidity of the active magnesium species.

Investigating the mechanism would require a combination of kinetic studies, spectroscopic analysis (such as NMR and IR) of reaction intermediates, and computational modeling. These studies would be necessary to understand how the catalyst interacts with the substrates, the nature of the transition states, and the factors controlling selectivity.

Catalyst Stability and Recyclability Studies

The stability and recyclability of a catalyst are critical factors for its practical application. For this compound, its stability would depend on the reaction conditions, including the solvent, temperature, and the presence of other reagents. The carboxylate ligands could potentially be susceptible to hydrolysis or displacement under certain conditions.

Recyclability would be a key challenge for a homogeneous catalyst like this compound. Strategies to facilitate its recovery and reuse could involve immobilization on a solid support or the use of biphasic solvent systems. However, as there are no documented catalytic applications, there are consequently no studies on its stability or recyclability in a catalytic context.

Environmental Fate and Transformation of Magnesium Ii 2 Ethylbutyrate

Hydrolytic Stability and Degradation Pathways of the Metal-Ligand Bond

The bond between the magnesium(II) ion and the 2-ethylbutyrate ligand is ionic in nature. In aqueous environments, metal carboxylate salts readily dissociate. The formation of a complex between a metal ion and a ligand in an aqueous solution is typically a substitution reaction where the ligand replaces water molecules from the metal's hydration shell. wikipedia.org

For Magnesium(II) 2-ethylbutyrate, the equilibrium in water can be represented as:

Mg(C₅H₁₁COO)₂ ⇌ Mg²⁺(aq) + 2 C₅H₁₁COO⁻(aq)

The stability of the metal-ligand bond is a critical factor in the compound's environmental behavior. In the case of this compound, the interaction is relatively weak, and the salt is expected to be fully dissociated in most environmental waters. The magnesium ion will become part of the pool of dissolved magnesium, a common and essential element in aquatic and soil systems.

Hydrolysis, a reaction with water, can also influence the metal-ligand association. The formation of hydroxo complexes is a typical hydrolysis reaction where a water molecule is split, and the resulting hydroxide (B78521) ion forms a complex with the metal ion. wikipedia.org Metal ions in solution act as Lewis acids and can catalyze the hydrolysis of ligands. libretexts.org The interaction with the magnesium ion can potentially make the carboxylate ligand more susceptible to further reactions. However, given the lability of the Mg-O bond and the high water solubility of the parent acid, rapid dissociation is the primary process upon environmental entry, rather than a slow, controlled hydrolysis of the intact complex. oecd.orgrsc.org

Investigation of Anaerobic and Aerobic Biotransformation of the 2-Ethylbutyrate Ligand

Biotransformation by microorganisms is a crucial pathway for the degradation of organic compounds in the environment. The 2-ethylbutyrate ligand, being a branched-chain fatty acid, is expected to be metabolized by various microorganisms. hmdb.ca

Aerobic Biotransformation: Under aerobic conditions (in the presence of oxygen), 2-ethylbutyric acid is considered to be readily biodegradable. oecd.org Standardized tests have shown that it can be significantly mineralized by microorganisms from wastewater treatment plants. This rapid aerobic biodegradation suggests that if this compound enters environments with sufficient oxygen, such as surface waters or the upper layers of soil, the 2-ethylbutyrate component will be quickly broken down by microbial communities.

Anaerobic Biotransformation: Information on the anaerobic biodegradation of 2-ethylbutyric acid is less specific. However, short-chain and branched-chain fatty acids are common intermediates in the anaerobic digestion of more complex organic matter. Processes involving the anaerobic fermentation of related butyrate (B1204436) compounds are known, suggesting that microbial pathways for their metabolism exist under anoxic conditions. aidic.itnih.gov It is plausible that 2-ethylbutyrate can be biotransformed under anaerobic conditions, likely at a slower rate than aerobic degradation, into metabolites such as methane (B114726) and carbon dioxide in environments like sediments and anoxic zones in soil.

The following table summarizes the biodegradability of the 2-ethylbutyrate ligand.

| Condition | Potential | Supporting Evidence |

|---|---|---|

| Aerobic | Readily Biodegradable | Considered readily biodegradable under aerobic conditions. oecd.org |

| Anaerobic | Expected to be biodegradable | Branched-chain fatty acids are known to be metabolized by anaerobic microorganisms. aidic.itnih.gov |

Sorption and Mobility in Environmental Compartments

The sorption and mobility of this compound are determined by the properties of both the magnesium cation and the 2-ethylbutyrate anion, and their interactions with soil and sediment particles.

Mobility of the 2-Ethylbutyrate Ligand: The mobility of the organic ligand can be predicted using its physical and chemical properties. The octanol-water partition coefficient (log Kₒw) is a measure of a chemical's tendency to partition between an oily phase and water. For 2-ethylbutyric acid, the measured log Kₒw is 1.68. oecd.org The soil organic carbon-water (B12546825) partitioning coefficient (Koc) indicates the tendency of a substance to bind to organic matter in soil and sediment. The calculated log Koc for 2-ethylbutyric acid is 0.850. oecd.org

These values suggest a low potential for sorption to soil and sediment. Chemicals with low Koc values tend to remain in the water phase and are therefore mobile in soil. oecd.orgresearchgate.net

An environmental distribution model (Mackay Level III) predicts that if 2-ethylbutyric acid is released into the environment, it will predominantly partition into soil (64.7%) and water (30.6%), with smaller amounts in air (4.55%) and sediment (0.096%). oecd.org

The following table presents key parameters related to the environmental mobility of the 2-ethylbutyrate ligand.

| Parameter | Value | Implication for Mobility |

|---|---|---|

| log Kₒw | 1.68 oecd.org | Low potential for bioaccumulation. |

| log Koc | 0.850 (calculated) oecd.org | Low sorption to organic matter, indicating high mobility in soil. |

| Water Solubility | 17 g/L at 25 °C oecd.org | High solubility enhances mobility in aquatic systems and soil porewater. |

Future Research Directions and Emerging Trends

Development of Multifunctional Magnesium(II) 2-Ethylbutyrate-Based Materials

The development of multifunctional materials, which possess two or more distinct properties or functions, is a key trend in materials science. For this compound, future research could focus on creating hybrid materials where the compound provides a structural or functional matrix. The lightweight nature of magnesium is a significant advantage, making its compounds attractive for applications where weight is a critical factor. openaccessjournals.com

Research in this area could explore the incorporation of this compound into polymer composites to enhance thermal stability or flame retardancy. The carboxylate ligands could be chemically modified to introduce additional functionalities, such as photo-responsive or gas-adsorbing properties. Another avenue is the development of biodegradable composites, where the magnesium salt acts as a benign filler or active ingredient in materials for packaging or agriculture.

| Potential Functional Property | Integrated Component/Modification | Potential Application Area |

| Enhanced Mechanical Strength | Graphene or Carbon Nanotubes | Lightweight structural composites |

| Bioactivity / Biocompatibility | Bioactive glass nanoparticles | Biodegradable medical implants |

| Gas Adsorption | Porous organic linkers | Gas separation and storage |

| Flame Retardancy | Phosphorus-containing moieties | Fire-resistant polymers |

| UV-Shielding | Titanium dioxide nanoparticles | Protective coatings |

Exploration of this compound in Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to designing complex, functional materials from simple building blocks. Magnesium(II) ions are known to participate in the formation of coordination polymers and metal-organic frameworks (MOFs). researchwithrutgers.com The 2-ethylbutyrate ligand, with its specific size, shape, and coordination modes, can influence the resulting supramolecular architecture.

Future research will likely investigate the synthesis of new coordination polymers where this compound is a key component. The length and branching of the carboxylate anion have been shown to significantly impact the self-organization of supramolecular systems. researchgate.netmdpi.com By carefully selecting co-ligands and reaction conditions, it may be possible to create novel porous materials with applications in catalysis, separations, or as sensors. The study of how the ethyl groups on the butyrate (B1204436) ligand affect the packing and dimensionality of the resulting structures will be a key area of investigation.

Advanced In-Situ Characterization during Synthesis and Catalysis

Understanding and controlling the formation of materials at the molecular level is crucial for tailoring their properties. Advanced in-situ and operando characterization techniques, which monitor reactions in real-time under actual operating conditions, are becoming indispensable tools in materials science. researchgate.netrsc.org For this compound, these techniques could provide unprecedented insights into its synthesis and potential catalytic applications.

For example, in-situ X-ray diffraction (XRD) could track the crystallization process, revealing the formation of different phases and intermediates. Spectroscopic techniques like Raman and Infrared (IR) spectroscopy could monitor changes in the coordination environment of the magnesium ion and the vibrational modes of the 2-ethylbutyrate ligand during synthesis or a catalytic reaction. For magnesium-containing MOFs, solid-state NMR has been used to resolve different magnesium sites, a technique that could be applied to complex structures involving this compound. nih.gov

| In-Situ Technique | Potential Information Gained for this compound |

| X-ray Diffraction (XRD) | Real-time monitoring of crystal structure formation and phase transitions. |

| Raman/Infrared (IR) Spectroscopy | Tracking of ligand coordination and molecular vibrations during synthesis. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the local chemical environment of magnesium ions. nih.gov |

| X-ray Absorption Spectroscopy (XAS) | Probing the electronic structure and coordination geometry of magnesium centers. |

Data-Driven Discovery and Machine Learning for Material Design

The integration of data science and machine learning into materials research is accelerating the discovery and design of new materials. frontiersin.orgfrontiersin.orgresearchgate.net This approach can be applied to this compound-based systems to predict their properties and guide experimental efforts. By creating databases of known magnesium carboxylates and their properties, machine learning models can be trained to identify relationships between chemical composition, structure, and function. sciopen.com

A potential workflow could involve using computational methods to generate a large number of hypothetical structures based on this compound with different modifications or co-ligands. Machine learning algorithms could then be used to screen these candidates for desired properties, such as thermal stability, porosity, or electronic properties, before attempting their synthesis in the lab. This data-driven approach can significantly reduce the time and resources required for materials discovery. arxiv.org

Hypothetical Machine Learning Workflow for Designing this compound-Based Materials:

Data Collection: Compile experimental and computational data on various metal carboxylates, including their synthesis conditions, crystal structures, and measured properties.

Feature Engineering: Define a set of descriptors that represent the chemical and structural features of the materials, such as the properties of the metal ion, the geometry of the ligand, and topological indices of the coordination network.

Model Training: Use machine learning algorithms (e.g., neural networks, random forests) to train a model that can predict material properties based on the defined features. frontiersin.orgsciopen.com

High-Throughput Screening: Generate a large virtual library of candidate structures based on this compound and use the trained model to predict their properties.

Experimental Validation: Synthesize and characterize the most promising candidates identified by the machine learning model to validate the predictions.

Sustainable Synthesis and Circular Economy Approaches for this compound

The principles of green chemistry and the circular economy are increasingly influencing the design and manufacturing of chemical products. jocpr.commaterialsciencejournal.org Future research on this compound will likely focus on developing more sustainable synthesis routes and considering the entire lifecycle of the material.

Green synthesis approaches could include the use of bio-derived 2-ethylbutyric acid, the use of environmentally benign solvents like water or supercritical CO2, or the development of solvent-free mechanochemical synthesis methods. mdpi.com These methods aim to reduce energy consumption and waste generation compared to traditional synthesis routes.

From a circular economy perspective, the focus would be on the recyclability and reuse of magnesium-based materials. metycle.com Research could explore methods to efficiently recover magnesium from end-of-life products containing this compound, which can then be used as a feedstock for new materials. This aligns with the broader goal of creating a more sustainable and resource-efficient chemical industry. mdpi.com

| Sustainability Aspect | Research Focus for this compound |

| Green Synthesis | - Use of bio-based 2-ethylbutyric acid- Water-based or solvent-free reaction conditions- Energy-efficient synthesis methods (e.g., mechanochemistry) mdpi.com |

| Circular Economy | - Design for recyclability- Development of processes for magnesium recovery from waste streams- Reintegration of recovered magnesium into material production metycle.com |

Q & A

Q. What are the standard methods for synthesizing and characterizing Magnesium(II) 2-Ethylbutyrate?

- Methodological Answer : this compound is typically synthesized by reacting magnesium oxide or hydroxide with 2-ethylbutyric acid in an anhydrous solvent under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation . Characterization involves:

- Elemental Analysis : Verify Mg content via inductively coupled plasma optical emission spectroscopy (ICP-OES).

- Spectroscopy : FTIR to confirm carboxylate coordination (e.g., asymmetric stretching bands ~1550–1650 cm⁻¹) .

- X-ray Diffraction (XRD) : For crystalline structure determination, though limited data exists for this compound .

Purity (≥98%) should be confirmed using HPLC or gas chromatography (GC) with internal standards like ethyl 2-ethylbutyrate .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- Gas Chromatography (GC) : Use polar columns (e.g., HP-INNOWAX) with split ratios optimized for volatile derivatives. Derivatization via silylation may enhance volatility .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in negative mode to detect carboxylate anions (e.g., m/z 129 for 2-ethylbutyrate) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ligand structure and stoichiometry in solution .

Q. How can researchers address discrepancies in reported molecular weights (254.61 vs. 256.62 g/mol)?

- Methodological Answer : Discrepancies arise from variations in hydration states or salt stoichiometry. To resolve:

- Perform high-resolution mass spectrometry (HRMS) to measure exact mass.

- Compare experimental results with theoretical values based on molecular formulas (e.g., C₁₂H₂₂MgO₄ vs. C₁₂H₂₄MgO₄) .

- Conduct thermogravimetric analysis (TGA) to detect bound water or solvents .

Advanced Research Questions

Q. How to design experiments to investigate the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples under nitrogen/air (10°C/min) to identify decomposition steps.

- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes associated with phase transitions .

- Evolved Gas Analysis (EGA) : Couple TGA with FTIR or GC-MS to identify volatile decomposition products (e.g., CO₂, hydrocarbons) .

Q. What strategies can resolve contradictions in solubility data for this compound?

- Methodological Answer :

- Solubility Screening : Test in polar (water, ethanol) and non-polar solvents (hexane) via gravimetric analysis. Note that storage conditions (2–8°C, inert atmosphere) may affect hygroscopicity .

- UV-Vis Spectroscopy : Monitor absorbance changes in saturated solutions at λ_max for carboxylate ligands.

- Dynamic Light Scattering (DLS) : Assess colloidal stability in aqueous media .

Q. How to optimize synthetic routes to improve yield and purity of this compound?

- Methodological Answer :

- Reaction Stoichiometry : Vary molar ratios of Mg precursor to 2-ethylbutyric acid (e.g., 1:2 vs. 1:3).

- Solvent Screening : Test aprotic solvents (THF, toluene) for better ligand coordination.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel .

Q. What computational methods can model the coordination geometry and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate bond lengths and charge distribution .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict aggregation behavior.

- Reactivity Studies : Use Frontier Molecular Orbital (FMO) theory to predict nucleophilic/electrophilic sites .

Q. How to assess the ecological impact of this compound in environmental systems?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B test (aqueous aerobic degradation) with GC-MS to track breakdown products.

- Toxicity Assays : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201) .

- Soil Sorption Experiments : Measure partition coefficients (K_d) using batch equilibration methods .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing experimental data on this compound?

- Methodological Answer :

- ANOVA : Compare means across multiple synthesis batches or conditions.

- Principal Component Analysis (PCA) : Identify correlations between synthesis parameters (e.g., temperature, solvent) and product purity .

- Error Propagation Analysis : Quantify uncertainty in molecular weight calculations due to stoichiometric variability .

Q. How to ensure reproducibility when documenting this compound in research?

- Methodological Answer :

- Detailed Protocols : Specify inert atmosphere conditions, solvent drying methods, and equipment calibration (e.g., balances, pH meters) .

- Metadata Reporting : Include CAS number (79992-76-0), SMILES strings (e.g., CCC(CC)C(=O)[O-].[Mg+2]), and purity grades .

- Independent Validation : Replicate key experiments in separate labs using shared reference samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.